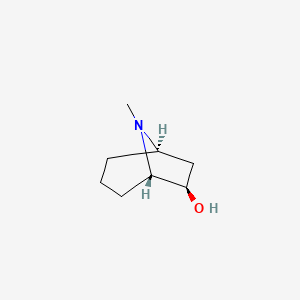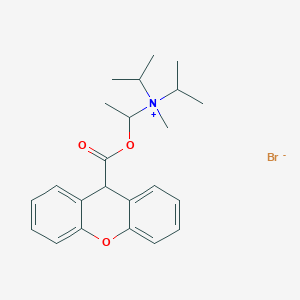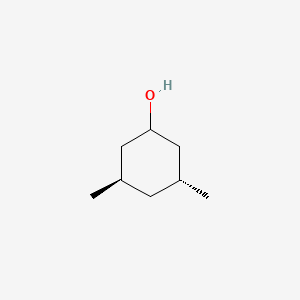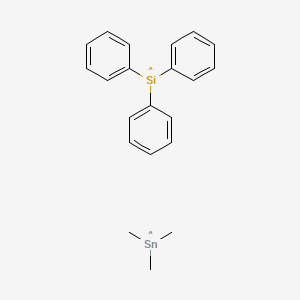
CID 50932632
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylstannyltriphenylsilane: is an organometallic compound with the molecular formula C21H24SiSn . It is a unique compound that combines the properties of both tin and silicon, making it valuable in various chemical applications. The compound is characterized by the presence of a trimethylstannyl group attached to a triphenylsilane moiety, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylstannyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with trimethyltin chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trimethylstannyltriphenylsilane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylstannyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: It can be reduced to produce .
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like halogens or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Trimethylstannyltriphenylsilanol.
Reduction: Trimethylstannyltriphenylsilane hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethylstannyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of .
Biology: The compound is studied for its potential use in and systems.
Medicine: Research is ongoing to explore its potential as a for imaging and diagnostic purposes.
Industry: It is utilized in the production of specialty polymers and advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of trimethylstannyltriphenylsilane involves its ability to form stable bonds with various substrates. The trimethylstannyl group acts as a nucleophile, facilitating reactions with electrophilic centers. The triphenylsilane moiety provides stability and enhances the compound’s reactivity. Molecular targets include carbonyl compounds and halides , with pathways involving nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with similar reactivity but lacking the tin component.
Triphenylsilane: A related compound used in similar applications but without the trimethylstannyl group.
Uniqueness: Trimethylstannyltriphenylsilane is unique due to the presence of both tin and silicon, which imparts distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
18748-68-0 |
|---|---|
Molekularformel |
C21H24SiSn |
Molekulargewicht |
423.21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


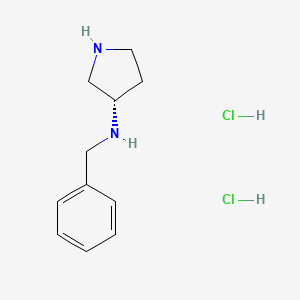
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
